molecular formula C13H17FN2O B3243673 1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone CAS No. 1587063-75-9

1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone

Cat. No.: B3243673
CAS No.: 1587063-75-9
M. Wt: 236.28 g/mol
InChI Key: LPDLSDSYLKZIKH-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone is a chemical compound of significant interest in pharmaceutical research and development. It belongs to a class of aminopiperidine derivatives, which are frequently utilized as crucial synthetic intermediates and privileged scaffolds in the design of biologically active molecules . Compounds featuring the aminopiperidine moiety have been extensively explored in medicinal chemistry for their diverse pharmacological potential. For instance, research has shown that structurally related 8-[3-amino-piperidin-1-yl]-xanthines demonstrate substantial activity and are developed for use as pharmaceutical compositions . Furthermore, aminopiperidine-based structures are investigated in advanced research areas, such as the development of Formyl Peptide Receptor 2 (FPR2) agonists. FPR2 is a G-protein coupled receptor recognized as a promising target for fostering the resolution of inflammation, with potential applications in treating chronic neuroinflammation and neurodegenerative disorders . The specific spatial arrangement of the 4-aminopiperidine and the 2-fluorophenyl groups in this molecule makes it a valuable building block for constructing novel chemical entities. Researchers employ this compound to explore structure-activity relationships and to optimize properties like potency and metabolic stability in drug discovery programs . This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-12-4-2-1-3-10(12)9-13(17)16-7-5-11(15)6-8-16/h1-4,11H,5-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLSDSYLKZIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethanone (CAS 111782-99-1)
  • Structural Difference : The 2-fluorophenyl group is replaced with a 4-methoxyphenyl group.
  • Impact : Methoxy groups improve solubility due to their polar nature but may reduce membrane permeability compared to fluorine. The para-substitution alters steric and electronic interactions with target sites.
  • Molecular Formula : C₁₄H₂₀N₂O₂ .
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2)
  • Structural Difference: Fluorine is at the para position of the phenyl ring, and the piperidine lacks the 4-amino substituent.
  • Para-fluorine may exhibit different electronic effects compared to ortho-substitution .

Heterocyclic Replacements

1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 1153132-01-4)
  • Structural Difference : The 2-fluorophenyl group is replaced with a thiophene ring.
  • Impact : Thiophene introduces sulfur-mediated interactions (e.g., van der Waals, π-stacking) and reduces molecular weight (224.32 g/mol vs. 238.28 g/mol). This may alter metabolic stability and target selectivity .
Pyridine-Thiazole Hybrid Derivatives (E.g., (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]ethanone)
  • Structural Difference : Incorporates a thiazole-pyridine scaffold instead of piperidine.
  • Impact: Thiazole rings enhance rigidity and may improve binding to kinases (e.g., c-Met, CDK1).

Functional Group Modifications

α-Ketothioamide Derivatives (E.g., 1-(2-fluorophenyl)-2-morpholino-2-thioxoethanone)
  • Structural Difference : The ketone oxygen is replaced with a thioxo group, and morpholine substitutes piperidine.
  • Impact : Thioxo groups increase electron-withdrawing effects, altering reactivity. Morpholine improves solubility but may reduce blood-brain barrier penetration compared to piperidine .
1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone
  • Structural Difference : A pyrrole ring replaces the phenyl group, and pyrrolidine substitutes piperidine.
  • Impact : Pyrrole’s aromaticity enables distinct binding modes, while pyrrolidine’s five-membered ring offers conformational flexibility. This may enhance selectivity for ubiquitin-specific proteases (e.g., USP14) .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Property
Target Compound C₁₃H₁₆FN₂O 238.28 4-Aminopiperidinyl, 2-fluorophenyl Potential kinase/modulation
1-(4-Methoxyphenyl) analog C₁₄H₂₀N₂O₂ 248.32 4-Methoxyphenyl Improved solubility
Thiophene analog C₁₁H₁₆N₂OS 224.32 Thiophen-3-yl Enhanced metabolic stability
Pyridine-thiazole hybrid C₁₆H₁₃FN₄OS 330.37 Thiazole, pyridine Antitumor (kinase inhibition)
α-Ketothioamide (Compound 20) C₁₃H₁₅FN₂OS 266.33 Thioxo, morpholino PHGDH inhibition

Physicochemical and Stability Considerations

  • Isomerization Dynamics: Substituents near the carbonyl group (e.g., 2-fluorophenyl) influence isomerization rates. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits temperature-dependent NMR shifts due to restricted rotation .
  • Metabolic Stability : Thiophene-containing analogs () may resist oxidative metabolism better than phenyl derivatives due to sulfur’s electron-rich nature .

Biological Activity

1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone, a compound featuring a piperidine ring with an amino group and a fluorophenyl moiety, has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H17FN2O
  • Molecular Weight : 236.28 g/mol
  • CAS Number : 1587063-75-9

The presence of the fluorine atom in the 2-position of the phenyl ring significantly influences the compound's reactivity and biological interactions, distinguishing it from similar compounds .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various receptors and enzymes, although precise pathways can vary based on the application context. The compound has been studied for its potential roles in cancer therapy, neurodegenerative disease treatment, and as an anti-inflammatory agent.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through various mechanisms:

  • Cytotoxicity : In studies involving FaDu hypopharyngeal tumor cells, this compound demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin. The structural characteristics contributed to better binding with cancer cell targets .
  • Inhibition of IKKb : The compound has shown potential in inhibiting IKKb, a key regulator in NF-kB signaling pathways associated with cancer progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Cholinesterase Inhibition : Similar piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment. The introduction of the piperidine moiety has been shown to enhance brain exposure and improve inhibition efficiency .

Anti-inflammatory Properties

The modulation of inflammatory pathways through the inhibition of specific enzymes is another area where this compound shows promise. Its structural features may enhance interactions with inflammatory mediators, potentially leading to therapeutic applications in chronic inflammatory conditions.

Table of Biological Activities

Activity TypeMechanismReference
AnticancerCytotoxicity in FaDu cells
NeuroprotectionAChE and BuChE inhibition
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Cytotoxicity Study :
    • A study demonstrated that this compound induced apoptosis in cancer cells more effectively than conventional drugs. This suggests its potential as a lead compound for developing new anticancer therapies .
  • Neurodegenerative Disease Research :
    • In a comparative analysis of piperidine derivatives, this compound showed superior inhibition against cholinesterases compared to other analogs, highlighting its potential for treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Nucleophilic substitution of 4-aminopiperidine with a halogenated intermediate (e.g., 2-(2-fluorophenyl)ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 2 : Acylation of the intermediate using acetyl chloride or chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base .
  • Optimization : Adjust temperature (50–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1.2 amine:electrophile ratio). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : Confirm regiochemistry of the fluorophenyl group (¹H/¹³C NMR) and piperidine ring conformation (²D NOESY) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₁₆FN₂O⁺) .
  • X-ray Crystallography : Use SHELX suite (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodology :

  • In vitro binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperidine scaffold’s prevalence in neuroactive compounds .
  • Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based activity assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified fluorophenyl groups (e.g., para- vs. ortho-fluoro) or piperidine N-alkylation to enhance lipophilicity/logP .
  • Biological testing : Compare analogs’ potency in dose-response assays (e.g., cAMP modulation for GPCR targets). Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities .
  • Key SAR Parameters :
Substituent PositionBioactivity (IC₅₀, nM)logP
2-Fluorophenyl120 ± 152.1
4-Fluorophenyl85 ± 102.3

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Re-evaluate docking parameters : Adjust protonation states of the piperidine amine (pH-dependent) and include solvent effects (explicit water models) .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetics .

Q. How can the mechanism of action be elucidated for targets influenced by this compound?

  • Methodology :

  • Target deconvolution : Employ affinity chromatography with a biotinylated analog and pull-down assays coupled with LC-MS/MS for protein identification .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK pathways) .

Q. What methods are suitable for evaluating in vitro and in vivo toxicity?

  • Methodology :

  • In vitro : MTT assay on HEK293 or HepG2 cells (72-hour exposure, IC₅₀ > 50 µM suggests low cytotoxicity) .
  • In vivo : Acute toxicity in rodent models (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (ALT/AST) .

Methodological Considerations

  • Crystallography : SHELX programs (SHELXD/SHELXE) enable high-resolution structure determination, critical for confirming stereochemistry .
  • Purification : Recrystallization in methanol (39–45% recovery) minimizes impurities vs. column chromatography .
  • Safety : Follow GHS protocols for handling amines and ketones (use fume hoods, PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone
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1-(4-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone

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